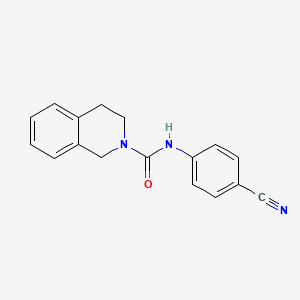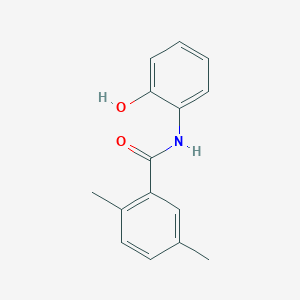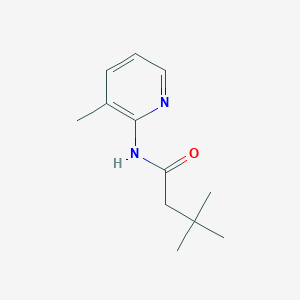
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, commonly known as CDIC, is a chemical compound that belongs to the class of isoquinoline carboxamides. It has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry. CDIC is a versatile molecule that exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The exact mechanism of action of CDIC is not fully understood, but it is believed to act through multiple pathways. CDIC has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. CDIC also induces apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, CDIC has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
CDIC exhibits a range of biochemical and physiological effects, depending on the type of cell or tissue it interacts with. In cancer cells, CDIC induces apoptosis and inhibits cell growth and proliferation. In bacterial and fungal pathogens, CDIC disrupts cell membrane integrity and inhibits essential metabolic pathways, leading to cell death. In immune cells, CDIC modulates the production of cytokines and chemokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
CDIC has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities with high purity. CDIC exhibits a wide range of biological activities, making it suitable for various research applications. However, CDIC also has some limitations. It can be toxic to some cell types at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
未来方向
CDIC has significant potential for future research and development. One possible direction is the development of CDIC-based drugs for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Another direction is the investigation of the mechanism of action of CDIC, which may lead to the discovery of new therapeutic targets. Additionally, the synthesis and optimization of CDIC analogs may lead to the discovery of compounds with improved biological activity and reduced toxicity.
合成方法
CDIC can be synthesized through a multistep process involving the condensation of 4-cyanobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a base catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of CDIC has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
科学研究应用
CDIC has been extensively studied for its potential applications in drug development and medicinal chemistry. It exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. CDIC has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits potent antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of novel antibiotics. Additionally, CDIC has been shown to possess anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-(4-cyanophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-11-13-5-7-16(8-6-13)19-17(21)20-10-9-14-3-1-2-4-15(14)12-20/h1-8H,9-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBZSSBHONFHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)

![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)
![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)


![5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)
![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)